Regiochemical Impact on Crystal Packing
In a direct head-to-head structural analysis, the isomeric compounds 5-(3-methylthiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)isoxazole (II) and 3-(3-methylthiophen-2-yl)-5-(3,4,5-trimethoxyphenyl)isoxazole (I) exhibit significant crystallographic differences that dictate their solid-state behavior. The 5-(3-methylthiophen-2-yl) isomer (II) displays a dihedral angle of 10.54(13)° between terminal rings, compared to 8.88(2)° for the 3-(3-methylthiophen-2-yl) isomer (I) [1]. This altered conformation results in a different supramolecular packing motif: isomer (II) forms layer stacking along the b-axis, while isomer (I) forms a 3D supramolecular network [1]. Quantification of intermolecular interactions via Hirshfeld surface analysis further differentiates the isomers, with distinct percentage contributions of H...H, C...H/H...C, and O...H/H...O contacts that are specific to each regioisomer [1].
| Evidence Dimension | Crystal structure: Dihedral angle between terminal rings |
|---|---|
| Target Compound Data | 10.54(13)° (for 5-(3-methylthiophen-2-yl) isomer II) |
| Comparator Or Baseline | 8.88(2)° (for 3-(3-methylthiophen-2-yl) isomer I) |
| Quantified Difference | 1.66° larger dihedral angle for the 5-substituted isomer |
| Conditions | X-ray crystallography; monoclinic P21/c space group; C17H17NO4S |
Why This Matters
Differences in solid-state packing and crystal habit directly impact solubility, dissolution rate, and formulation stability, making isomer-specific procurement essential for reproducible material science and pharmaceutical development.
- [1] Izod, K., Evans, P., & Waddell, P. (2018). Structural and Hirshfeld surfaces of thiophene based isoxazole derivatives: 3-(3-Methylthiophen-2-yl)-5-(3,4,5-trimethoxyphenyl)isoxazole and 5-(3-Methylthiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)isoxazole. Chemical Data Collections, 17-18, 394-403. View Source
